

Cross-reactivity studies of Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate

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Compound of Interest

Compound Name:	<i>Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate</i>
Cat. No.:	B1312530

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A Comparative Guide to the Biological Activities of Thiazole-5-Carboxylate Derivatives

Introduction

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, serves as a core scaffold in numerous biologically active molecules. Its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This guide provides a comparative overview of the biological activities of various ethyl 2-substituted-4-methylthiazole-5-carboxylate derivatives, with a focus on their anticancer and antimicrobial potential. While specific cross-reactivity studies on **Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate** are not publicly available, this guide will compare its potential activity based on data from structurally similar compounds, providing researchers and drug development professionals with valuable insights into this class of compounds.

Anticancer Activity of Thiazole Derivatives

Several studies have demonstrated the potent cytotoxic effects of thiazole derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes or proteins involved in cell proliferation and survival, such as tubulin polymerization or specific kinases.[\[1\]](#)[\[2\]](#)

Comparative Anticancer Activity Data

Below is a summary of the in vitro anticancer activity of various thiazole derivatives, presented as IC₅₀ values (the concentration of a drug that is required for 50% inhibition in vitro).

Compound/Derivative	Cancer Cell Line	IC ₅₀ (μM)	Reference
Thiazole-naphthalene derivative 5b	MCF-7 (Breast)	0.48 ± 0.03	[2]
Thiazole-naphthalene derivative 5b	A549 (Lung)	0.97 ± 0.13	[2]
Thiazole-linked chalcone V	HT-29 (Colon)	7.94	[1]
Thiazole-linked chalcone V	HCT-116 (Colon)	3.12	[1]
Thiazole-linked chalcone V	Lovo (Colon)	2.21	[1]
Thiazole derivative CP1	HCT-116 (Colon)	4.7 μg/ml	[3]
Thiazole-coumarin hybrid 6a	HCT-116 (Colon)	4.27 ± 0.21	[3]
2,4-disubstituted thiazole derivative 7c	HCT-116 (Colon)	6.44 ± 0.3	[3]
Thiazole-pyrimidine analog 13b	Colo-205 (Colon)	0.12 ± 0.038	[3]

Note: Direct anticancer activity data for **Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate** is not available in the reviewed literature. The data presented is for structurally related thiazole derivatives to provide a comparative context.

Antimicrobial Activity of Thiazole Derivatives

Thiazole derivatives have also been extensively investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi.[\[4\]](#)[\[5\]](#) The presence of the thiazole ring is often associated with the ability to interfere with microbial growth and viability.

Comparative Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various thiazole derivatives against different microbial strains.

Compound/Derivative	Microbial Strain	MIC (µg/mL)	Reference
2-phenylacetamido-thiazole derivative 16	Escherichia coli	1.56 - 6.25	[5]
2-phenylacetamido-thiazole derivative 16	Pseudomonas aeruginosa	1.56 - 6.25	[5]
2-phenylacetamido-thiazole derivative 16	Bacillus subtilis	1.56 - 6.25	[5]
2-phenylacetamido-thiazole derivative 16	Staphylococcus aureus	1.56 - 6.25	[5]
Thiazole derivative 43a	S. aureus	16.1 µM	[4]
Thiazole derivative 43a	E. coli	16.1 µM	[4]
Thiazole derivative 43c	B. subtilis	28.8 µM	[4]
Thiazole derivative 3	Methicillin-resistant S. aureus	0.23–0.7 mg/mL	[6]
Thiazole derivative 4	E. coli	0.17 mg/mL	[6]

Note: Direct antimicrobial activity data for **Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate** is not available in the reviewed literature. The data presented is for structurally related thiazole derivatives.

Experimental Protocols

In Vitro Anticancer Activity Assay (MTT Assay)

The antiproliferative activity of the thiazole derivatives is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[\[7\]](#)

- **Cell Seeding:** Cancer cells are seeded into 96-well plates at a density of approximately 8×10^3 cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
- **Compound Treatment:** The cells are then treated with various concentrations of the test compounds (typically ranging from 1 to 100 μ M) and incubated for another 48 hours.
- **MTT Addition:** After the treatment period, the culture medium is removed, and 100 μ L of fresh medium containing MTT solution is added to each well. The plates are then incubated for a few hours.
- **Formazan Solubilization:** The resulting formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
- **Absorbance Measurement:** The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (usually around 570 nm). The percentage of cell growth inhibition is then calculated relative to untreated control cells.

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

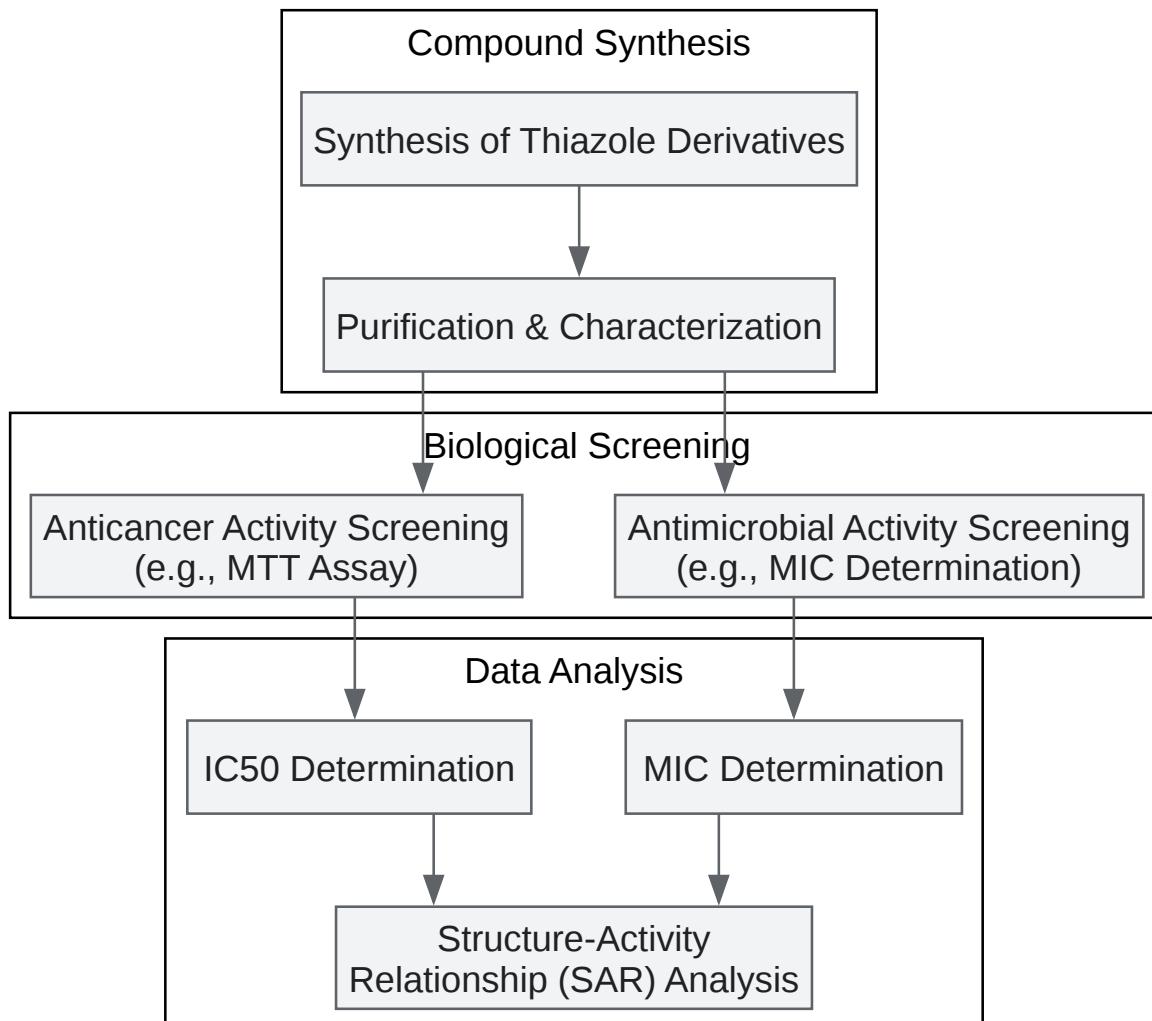
The Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains is often determined using the broth microdilution method.

- **Preparation of Inoculum:** Bacterial or fungal strains are cultured in an appropriate broth medium to achieve a standardized concentration of microorganisms.
- **Serial Dilution of Compounds:** The test compounds are serially diluted in the broth medium in 96-well microtiter plates.
- **Inoculation:** Each well is then inoculated with the standardized microbial suspension.

- Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
- MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

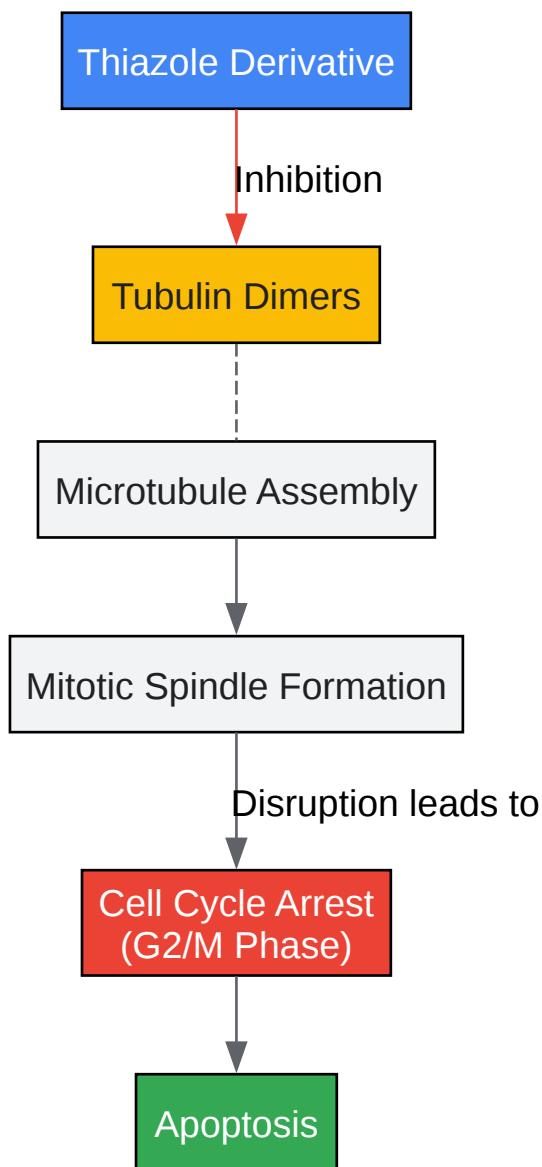
Visualizing Experimental Workflow and Potential Mechanism

The following diagrams illustrate a typical workflow for screening the biological activity of thiazole derivatives and a simplified representation of a potential anticancer mechanism of action.



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Caption: A typical workflow for the synthesis and biological evaluation of thiazole derivatives.

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Caption: A potential mechanism of anticancer action for some thiazole derivatives via tubulin polymerization inhibition.

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